Boc-D-norleucine
Overview
Description
Boc-D-norleucine (Boc-D-Nle-OH) is a derivative of leucine that can be used for peptide synthesis . It is primarily used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate (Boc2O) in dioxane, which is added to an ice-cold, magnetically stirred solution of L-serine in 1 N sodium hydroxide . The mixture is then stirred at 5°C for 30 minutes, then allowed to warm to room temperature over 3.5 hours .
Molecular Structure Analysis
The molecular weight of this compound is 231.29 . Its molecular formula is C11H21NO4 .
Chemical Reactions Analysis
This compound is used as an inhibitor of different glutamine-utilizing enzymes . Due to its similarity to glutamine, it can enter catalytic centers of these enzymes and inhibit them by covalent binding .
Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . . It is soluble in DMSO .
Scientific Research Applications
Boc-D-norleucine has been used in the synthesis of optically pure non-protein α-amino acids in both L and D configurations from L-serine, exemplified by the preparation of N-Boc-L-and D-homophenylalanine, -norvaline, and -norleucine (Sasaki, Hashimoto, & Potier, 1987).
In the study of cholecystokinin (CCK) agonists, this compound was used to analyze the conformational preferences of peptides, providing insights into their biological activity (Goudreau, Weng, & Roques, 1994).
The synthesis of tritium-labeled Boc-[Nle11]-substance P5-11, a research study, demonstrates the application of this compound in labeling peptides for various biochemical studies (Sasaki et al., 2009).
This compound has been used in the synthesis of stable, non-reducible trifunctional cross-linking amino acids in mature bovine skin collagen, contributing to the understanding of collagen structure and formation (Yamauchi et al., 1987).
A study on the chiral discrimination of N-carbazole-carbonyl derivatives of α-amino acids, including this compound, by bovine serum albumin, highlights its relevance in biochemical studies on chiral discrimination (Abe et al., 2000).
In peptide synthesis, this compound has been utilized for its role in the formation of stable helical structures, as seen in the synthesis of helix-forming heterochiral peptides (Fabiola et al., 2001).
Mechanism of Action
The exact mechanism of action of Boc-D-norleucine is not clearly defined. However, it is known to be a leucine derivative that can be used for peptide synthesis .
Safety and Hazards
Boc-D-norleucine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Future Directions
Boc-D-norleucine is primarily used for research purposes, particularly in the study of protein structure and function . It has potential applications in the development of novel protease-cleavable linkers for selective drug delivery .
Relevant Papers
This compound has been mentioned in various publications. For instance, it has been used in the study of protein structure and function . It has also been used in the development of novel protease-cleavable linkers for selective drug delivery .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426323 | |
Record name | Boc-D-Nle-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55674-63-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55674-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-Nle-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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